molecular formula C11H16BrNO B14416696 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 81185-32-2

7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14416696
CAS No.: 81185-32-2
M. Wt: 258.15 g/mol
InChI Key: FLRVAXXZLWZKFS-UHFFFAOYSA-N
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Description

7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative, which is subjected to a series of chemical reactions to introduce the desired functional groups.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which involves the addition of a hydroxyl group to the naphthalene ring system.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the synthesized compound with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: The reactions are carried out in either batch or continuous reactors, depending on the scale of production.

    Purification: The synthesized compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product.

    Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products:

    Oxidation Products: The major product of oxidation is the corresponding ketone or aldehyde.

    Reduction Products: The major product of reduction is the original hydroxyl compound.

    Substitution Products: The major products of substitution reactions depend on the specific reagents used and the functional groups introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methylamino and hydroxyl groups on biological systems.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Drug Design: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

    Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways: It influences various biochemical pathways, leading to changes in cellular function and behavior.

    Signal Transduction: The compound can affect signal transduction pathways, altering the communication between cells and tissues.

Comparison with Similar Compounds

  • 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
  • 7-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
  • 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the nature of the amino group (methylamino, dimethylamino, ethylamino, propylamino).
  • Chemical Properties: These structural differences result in variations in chemical properties, such as solubility, reactivity, and stability.
  • Biological Activity: The biological activity of these compounds can also differ, with each compound exhibiting unique interactions with molecular targets and pathways.

Properties

CAS No.

81185-32-2

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

7-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c1-12-9-6-5-8-3-2-4-11(13)10(8)7-9;/h2-4,9,12-13H,5-7H2,1H3;1H

InChI Key

FLRVAXXZLWZKFS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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